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Compound of Interest

Compound Name: Tgkasqffgl M

Cat. No.: B15377335 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the chemical synthesis,

purification, and characterization of the novel decapeptide amide, Tgkasqffgl-NH₂. The

methodology is based on the well-established Fluorenylmethyloxycarbonyl (Fmoc) solid-phase

peptide synthesis (SPPS) strategy, which offers high efficiency and purity.[1][2][3] Detailed

procedures for peptide assembly, cleavage from the resin, purification by reverse-phase high-

performance liquid chromatography (RP-HPLC), and final characterization by mass

spectrometry are provided to guide researchers in obtaining a high-quality final product for

downstream applications.

Peptide Specifications and Materials
The target peptide has the primary sequence Threonine-Glycine-Lysine-Alanine-Serine-

Glutamine-Phenylalanine-Phenylalanine-Glycine-Leucine, with a C-terminal amide. The

lowercase 'g' is interpreted as the standard amino acid Glycine.

Table 1: Peptide Sequence and Properties
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Attribute Value

Sequence Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-NH₂

Abbreviation TGKASQFFGL-NH₂

Molecular Formula C₅₀H₇₆N₁₂O₁₂

Average Molecular Weight 1061.22 Da

Monoisotopic Molecular Weight 1060.5693 Da

Table 2: Required Reagents and Equipment
Category Item

Resin
Rink Amide MBHA Resin (100-200 mesh, ~0.5-

0.8 mmol/g loading)[1]

Amino Acids

Fmoc-L-Thr(tBu)-OH, Fmoc-Gly-OH, Fmoc-L-

Lys(Boc)-OH, Fmoc-L-Ala-OH, Fmoc-L-

Ser(tBu)-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Phe-

OH, Fmoc-L-Leu-OH

Coupling Reagents HBTU (or HATU), HOBt

Bases N,N-Diisopropylethylamine (DIPEA), Piperidine

Solvents

N,N-Dimethylformamide (DMF, peptide

synthesis grade), Dichloromethane (DCM),

Acetonitrile (ACN, HPLC grade), Cold Diethyl

Ether

Cleavage Reagents
Trifluoroacetic Acid (TFA), Triisopropylsilane

(TIS), 1,2-Ethanedithiol (EDT), Water (H₂O)

Equipment

Solid-phase peptide synthesis vessel/reactor,

Mechanical shaker, Nitrogen gas line,

Preparative and Analytical RP-HPLC system,

Lyophilizer (freeze-dryer), Mass Spectrometer

(e.g., ESI-MS or MALDI-TOF)
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Experimental Protocols
The synthesis protocol is based on the Fmoc/tBu strategy, where the Nα-amino group is

protected by the base-labile Fmoc group and reactive side chains are protected by acid-labile

groups.[4]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Workflow
The synthesis proceeds via a repeated cycle of deprotection and coupling steps to assemble

the peptide chain on the solid support.

1. Resin Preparation:

Place 0.1 mmol of Rink Amide resin in a synthesis vessel.
Wash the resin with DMF (3 x 5 mL).
Swell the resin in DMF for 1 hour with gentle agitation.

2. First Amino Acid Coupling (Fmoc-Leu-OH):

In a separate vial, pre-activate the first amino acid: Dissolve Fmoc-L-Leu-OH (0.5 mmol, 5
eq.), HBTU (0.45 mmol, 4.5 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF (2 mL). Add DIPEA
(1.0 mmol, 10 eq.) and vortex for 1-2 minutes.
Drain the DMF from the swollen resin.
Add the activated amino acid solution to the resin and agitate at room temperature for 2-4
hours.

3. SPPS Cycle for Subsequent Amino Acids (Gly to Thr):

Step 3a: Washing: After coupling, drain the reaction solution and wash the peptide-resin
thoroughly with DMF (5 x 5 mL) to remove all excess reagents.
Step 3b: Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate
for 5 minutes. Drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
This exposes the N-terminal amine for the next coupling reaction.
Step 3c: Washing: Drain the piperidine solution and wash the peptide-resin with DMF (5 x 5
mL) followed by DCM (2 x 5 mL) and DMF (2 x 5 mL).
Step 3d: Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (5 eq.) as
described in step 2. Add the activated solution to the deprotected peptide-resin and agitate
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for 1-2 hours.
Step 3e: Repeat: Repeat the cycle (steps 3a-3d) for each amino acid in the sequence: Gly,
Phe, Phe, Gln, Ser, Ala, Lys, Gly, and finally Thr.

4. Final Deprotection and Washing:

After the final coupling (Fmoc-Thr), perform the deprotection step (3b) to remove the last
Fmoc group.
Wash the final peptide-resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).
Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1
hour.

Protocol 2: Cleavage and Crude Peptide Precipitation
This step cleaves the peptide from the resin support and removes all side-chain protecting

groups simultaneously.

1. Prepare Cleavage Cocktail (Reagent K):

In a fume hood, prepare a fresh cleavage cocktail consisting of: 82.5% TFA, 5% Phenol, 5%
Water, 5% Thioanisole, and 2.5% EDT. Caution: TFA is highly corrosive. 2. Cleavage
Reaction:
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per 0.1 mmol of resin).
Agitate the mixture at room temperature for 2-4 hours. 3. Peptide Precipitation:
Filter the resin to collect the filtrate containing the cleaved peptide.
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Add the TFA solution dropwise into a 50 mL conical tube containing ~40 mL of cold diethyl
ether. A white precipitate (the crude peptide) should form.
Centrifuge the mixture at 3000-4000 rpm for 10 minutes. Decant the ether.
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
After the final wash, lightly dry the crude peptide pellet under nitrogen and then lyophilize
(freeze-dry) overnight.

Protocol 3: Peptide Purification and Characterization
Purification is essential to isolate the target peptide from impurities generated during synthesis.

The standard method is RP-HPLC.

1. Purification by Preparative RP-HPLC:
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Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50%
Acetonitrile/Water with 0.1% TFA).
Purify the peptide on a preparative C18 column using a water/acetonitrile gradient containing
0.1% TFA. Collect fractions based on UV absorbance at 210-220 nm.

Table 3: Example Preparative HPLC Gradient
Time (min)

% Solvent A (H₂O,
0.1% TFA)

% Solvent B (ACN,
0.1% TFA)

Flow Rate

0 95 5 10 mL/min

5 95 5 10 mL/min

55 55 45 10 mL/min

60 5 95 10 mL/min

65 5 95 10 mL/min

2. Characterization and Quality Control:

Analytical HPLC: Analyze the collected fractions for purity using an analytical C18 column
with a faster gradient. Pool fractions with >95% purity.
Mass Spectrometry: Confirm the identity of the purified peptide by verifying its molecular
weight using ESI-MS or MALDI-TOF. The observed mass should match the theoretical mass.
Lyophilization: Freeze-dry the pure, pooled fractions to obtain the final peptide as a white,
fluffy powder.

Table 4: Final Product Quality Control Specifications
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Parameter Specification Method

Purity ≥ 95% Analytical RP-HPLC

Identity
Observed mass ± 1.0 Da of

theoretical mass
Mass Spectrometry (MS)

Appearance
White to off-white lyophilized

powder
Visual Inspection

Solubility
Test solubility in water or

desired buffer
Experimental

Visualization of Workflows and Pathways
Fmoc-SPPS Experimental Workflow
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Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
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Hypothetical Signaling Pathway
As the biological function of Tgkasqffgl-NH₂ is not defined, the following diagram illustrates a

hypothetical mechanism of action where the peptide acts as an agonist for a G-protein coupled

receptor (GPCR), a common mechanism for bioactive peptides.
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Hypothetical GPCR Activation Pathway
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Caption: Hypothetical signaling pathway for a peptide agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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